molecular formula C18H17ClN2O B2554676 2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide CAS No. 852137-36-1

2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide

Cat. No. B2554676
CAS RN: 852137-36-1
M. Wt: 312.8
InChI Key: DDPGYPRQYUUJMZ-UHFFFAOYSA-N
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Description

“2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide” is a chemical compound. It’s an indole derivative . Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology .


Molecular Structure Analysis

The molecular structure of indole derivatives is based on structures generated from information available in databases . The specific molecular structure of “this compound” is not available in the search results.

Scientific Research Applications

Herbicidal Activity

  • Dimethylpropynylbenzamides as Herbicides : Research has identified compounds similar to 2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, as effective herbicides. These compounds demonstrate herbicidal activity against annual and perennial grasses, with potential utility in various agricultural contexts including forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Molecular and Crystal Structure Studies

  • Crystal Structure Analysis : Studies on benzamide derivatives, including those structurally related to this compound, have focused on the detailed analysis of their molecular and crystal structures. This includes investigations into the conformation of rings and the nature of intermolecular interactions, which are critical for understanding their chemical properties and potential applications (Mo et al., 2011).

Photocatalytic Applications

  • Photocatalytic Degradation Studies : Research involving benzamide compounds, such as 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, has explored their role in photocatalytic degradation processes. These studies provide insights into the environmental applications of such compounds, particularly in the degradation of pollutants under specific conditions (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The specific interaction between 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide It is known that indole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some indole derivatives have been shown to inhibit viral replication, reduce inflammation, or prevent the growth of cancer cells .

Biochemical Pathways

The exact biochemical pathways affected by 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . These could potentially include pathways related to inflammation, viral replication, cancer cell growth, and more .

Result of Action

The molecular and cellular effects of 2-chloro-N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzamide Based on the known activities of indole derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular level, potentially including antiviral, anti-inflammatory, and anticancer effects .

properties

IUPAC Name

2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c1-12-9-14-10-13(7-8-17(14)21(12)2)11-20-18(22)15-5-3-4-6-16(15)19/h3-10H,11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPGYPRQYUUJMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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